Electronic and Steric Differentiation from Saturated and Methyl-Substituted Analogs via Computed Descriptors
The compound's unique structural features are quantifiable through computed physicochemical descriptors. Its prenyloxy chain provides a distinct balance of lipophilicity (XLogP3 = 2.2) and a moderate topological polar surface area (TPSA = 35 Ų) compared to analogs. For instance, the saturated analog 2-(3-methylbutoxy)pyrazine would exhibit a different conformational profile and potentially a slightly altered XLogP, while the regioisomer 2-methyl-3-[(3-methylbut-2-en-1-yl)oxy]pyrazine (CAS 2380170-89-6) has a different substitution pattern that modifies its electronic properties. These computed values, sourced from PubChem, provide a direct, albeit baseline, quantitative differentiation. [1]
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 35 Ų; Molecular Weight = 164.20 g/mol |
| Comparator Or Baseline | Saturated analog 2-(3-methylbutoxy)pyrazine (structure-inferred): Expected minor XLogP difference; 2-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]pyrazine (CAS 2380170-89-6): MW = 178.23 g/mol; differs by a methyl group, altering TPSA and XLogP. |
| Quantified Difference | XLogP3 of target is lower than that expected for the methyl-substituted analog due to the lack of the ring methyl group. TPSA is identical for unsubstituted pyrazine analogs but distribution of polar atoms differs. |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18, respectively, as reported in PubChem (PubChem release 2025.04.14). |
Why This Matters
These computed descriptors serve as a 'molecular fingerprint' for initial screening, allowing a procurement scientist to verify that the compound's predicted behavior (e.g., membrane permeability, solubility) aligns with project requirements before committing to costly synthesis or biological assays.
- [1] PubChem. Compound Summary for CID 139023266, 2-[(3-Methylbut-2-en-1-yl)oxy]pyrazine. National Library of Medicine, 2026. View Source
